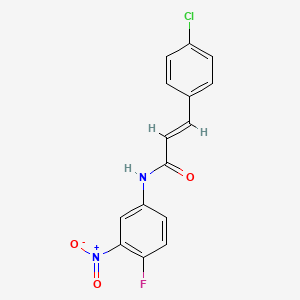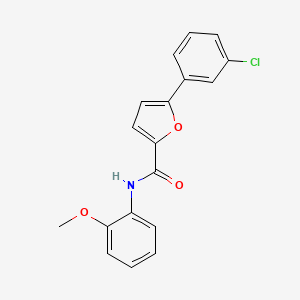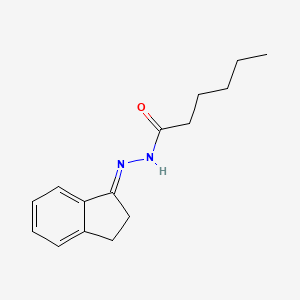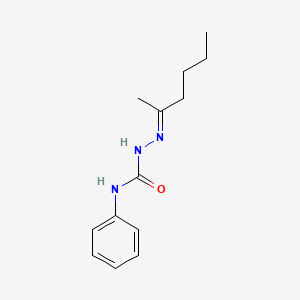
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one, also known as EMD 1214063, is a synthetic compound that belongs to the class of flavonoids. It has been studied for its potential use in scientific research due to its various biological activities.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 is not fully understood. However, it has been shown to interact with various cellular signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit their growth and proliferation. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 in lab experiments is its potential as a novel anticancer agent. Its ability to induce apoptosis and inhibit cancer cell growth and proliferation make it a promising candidate for further study. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063. One direction is to further elucidate its mechanism of action and its interactions with cellular signaling pathways. Another direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine its potential use in other scientific research applications, such as its anti-inflammatory and antioxidant properties.
Synthesis Methods
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 2-fluorophenol with ethyl 2-bromoacetate to form ethyl 2-fluorophenylacetate. This intermediate is then reacted with 7-methoxy-4-methylcoumarin in the presence of a base to form 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063.
Scientific Research Applications
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has been studied for its potential use in various scientific research applications. One such application is its use as a potential anticancer agent. Studies have shown that 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
properties
IUPAC Name |
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO4/c1-4-12-9-13-17(10-16(12)22-3)23-11(2)19(18(13)21)24-15-8-6-5-7-14(15)20/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAMTUAWBXIJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)OC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)





hydrazone](/img/structure/B5851626.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)

![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)

![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)